molecular formula C15H22O3 B12566580 Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester CAS No. 301224-94-2

Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester

Cat. No.: B12566580
CAS No.: 301224-94-2
M. Wt: 250.33 g/mol
InChI Key: GZIQFBOOHGNGLI-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester is an organic compound with the molecular formula C15H20O3. This compound is characterized by its ester functional group and a benzene ring substituted with a propanoic acid derivative. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of 4-(1-methylethoxy)benzenepropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 4-(1-methylethoxy)benzenepropanoic acid.

    Reduction: Formation of 4-(1-methylethoxy)benzenepropanol.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzene ring may interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-[(1-methylethoxy)carbonyl]-α-oxo-, 1-methylethyl ester
  • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester is unique due to its specific ester functional group and the presence of a methylethoxy substituent on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

301224-94-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

propan-2-yl 3-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C15H22O3/c1-11(2)17-14-8-5-13(6-9-14)7-10-15(16)18-12(3)4/h5-6,8-9,11-12H,7,10H2,1-4H3

InChI Key

GZIQFBOOHGNGLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)OC(C)C

Origin of Product

United States

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